1-(2,4-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol

Intrinsic sympathomimetic activity Chronotropic response Partial agonism profiling

1-(2,4-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol (commonly referred to as xamoterol or ICI 118,587) is a synthetic phenoxypropanolamine derivative that functions as a partial agonist at β1-adrenergic receptors (β1-ARs). Its pharmacological profile is defined by a moderate intrinsic activity (0.45–0.65 relative to isoprenaline) and a pronounced selectivity for β1- over β2-adrenoceptors, with pA₂ values of 7.4–7.8 at β1-ARs versus 5.2–6.2 at β2-ARs.

Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
Cat. No. B12274074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol
Molecular FormulaC15H23NO3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC(CN2CCOCC2)O)C
InChIInChI=1S/C15H23NO3/c1-12-3-4-15(13(2)9-12)19-11-14(17)10-16-5-7-18-8-6-16/h3-4,9,14,17H,5-8,10-11H2,1-2H3
InChIKeyOENBOPGFBJQXJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol (Xamoterol): A β1-Selective Partial Agonist for Cardiac Research Procurement


1-(2,4-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol (commonly referred to as xamoterol or ICI 118,587) is a synthetic phenoxypropanolamine derivative that functions as a partial agonist at β1-adrenergic receptors (β1-ARs). Its pharmacological profile is defined by a moderate intrinsic activity (0.45–0.65 relative to isoprenaline) [1] and a pronounced selectivity for β1- over β2-adrenoceptors, with pA₂ values of 7.4–7.8 at β1-ARs versus 5.2–6.2 at β2-ARs [2]. Unlike full β-agonists, xamoterol acts as either a mild cardiac stimulant at low sympathetic tone or a β1-blocker at high sympathetic tone, a dualistic behaviour that places it in a distinct pharmacological class.

Why β1-Adrenoceptor Partial Agonists Cannot Be Interchanged: The Case for 1-(2,4-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol


Substituting one β1-adrenoceptor partial agonist for another without consideration of intrinsic activity, receptor-subtype selectivity, and tissue-specific coupling can lead to profoundly divergent experimental outcomes. For example, prenalterol, while also classified as a β1-selective partial agonist, displays significant β2-adrenoceptor activity in human studies [1], whereas xamoterol's effects are unaffected by β2-blockade [2]. Similarly, the intrinsic activity of epanolol (0.29) is less than half that of xamoterol (0.59) [3], meaning that equimolar concentrations produce markedly different chronotropic and inotropic responses. These differences are not semantic—they directly impact on data interpretation in cardiac contractility assays, receptor desensitisation protocols, and in vivo heart failure models.

Quantitative Head-to-Head Differentiation of 1-(2,4-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol


Intrinsic Activity Rank Order: Xamoterol Occupies the Mid-Range Among β1 Partial Agonists

In a direct head-to-head comparison on isolated rat right atria, the intrinsic activities (relative to isoprenaline = 1.0) of three closely related β1-partial agonists were: prenalterol 0.84, xamoterol 0.59, and epanolol 0.29 [1]. An independent study using anesthetised catecholamine-depleted rats reported intrinsic activities of cicloprolol 0.7, xamoterol 0.65, and pindolol 0.45 [2]. This positions xamoterol as a moderate-efficacy partial agonist—stronger than epanolol or pindolol but weaker than prenalterol or cicloprolol—which is critical for studies requiring graded sympathetic modulation without full receptor activation.

Intrinsic sympathomimetic activity Chronotropic response Partial agonism profiling

β1/β2 Selectivity: Xamoterol Is Functionally Silent at β2-Adrenoceptors, Unlike Prenalterol

In human volunteer studies, the β2-selective antagonist ICI 118,551 completely failed to attenuate the heart-rate effects of xamoterol, confirming its exclusive β1-selectivity, whereas the heart-rate effects of prenalterol were significantly blunted by the same β2-blockade [1]. At the molecular level, xamoterol displayed an 18-fold higher binding affinity for ventricular β1-adrenoceptors (labelled with [³H](-)-bisoprolol) than for β2-adrenoceptors (labelled with [³H]ICI 118,551) in feline myocardium [2]. In human ventricular membranes, the β1/β2 affinity ratio was 30-fold [2]. In functional antagonism studies, xamoterol showed pA₂ values of 7.4–7.8 at β1-ARs versus 5.2–6.2 at β2-ARs, a difference of approximately 1.6–2.6 log units (40–400-fold) [3].

Receptor subtype selectivity β2-sparing profile Off-target minimisation

Tissue-Selective Efficacy: Xamoterol Lacks Agonist Activity on Airway Smooth Muscle, in Contrast to Denopamine

In guinea-pig isolated tracheal preparations, xamoterol produced no β-adrenoceptor-mediated relaxation, whereas denopamine and the full agonist T-0509 exhibited significant tracheal relaxant effects [1]. The intrinsic inotropic activity of xamoterol in papillary muscle was 28% (vs. isoprenaline 100%), compared with 83% for denopamine and 99% for T-0509 [1]. Xamoterol's positive chronotropic intrinsic activity was 48%, lower than denopamine (69%) and T-0509 (98%) [1]. The pA₂ values for xamoterol as an antagonist of isoprenaline were 7.75 at β1 (chronotropic) and 6.25 at β2 (tracheal relaxation), while denopamine showed pA₂ values of 6.98 and 5.39 respectively [1].

Tissue-specific pharmacodynamics Airway safety margin Cardiac vs. tracheal selectivity

Extended Elimination Half-Life Relative to Prenalterol Enables Sustained β1 Occupancy in Chronic Dosing Protocols

After intravenous administration to healthy volunteers, xamoterol exhibits an elimination half-life of 7.7 hours, with a total body clearance of 224 mL/min and a steady-state volume of distribution of 48 L [1]. Following oral dosing, the apparent elimination half-life is extended to approximately 16 hours [1]. In contrast, prenalterol has a reported elimination half-life of approximately 2 hours following intravenous administration [2]. This represents a 3.9-fold longer half-life for xamoterol via the IV route and an 8-fold difference versus prenalterol's oral half-life. The absolute oral bioavailability of xamoterol is low (approximately 5%), but inter-subject variability is small, suggesting a predictable pharmacokinetic profile driven by hydrophilicity rather than variable first-pass metabolism [1].

Pharmacokinetic differentiation Elimination half-life Oral bioavailability

cAMP Coupling Efficiency and Functional Potency in Cardiac Preparations

Xamoterol stimulates cyclic AMP (cAMP) accumulation in neonatal rat cardiomyocyte cultures with an EC₅₀ of 80 nM and increases spontaneous contraction of isolated rat right atria with an EC₅₀ of 4.67 nM [1]. In vivo, xamoterol produces a heart-rate increase in beagle dogs with an ED₅₀ of 3.2 µg/kg and in a rat model of spontaneous heart failure with an ED₅₀ of 6 µg/kg; both effects are reversed by the β1-selective antagonist betaxolol but not by the β2-selective antagonist ICI 118,551 [1]. While direct comparator data for cAMP EC₅₀ are not available under identical assay conditions, the intrinsic activity data from Yabana et al. (1992) demonstrate that the maximum cAMP-coupled response of xamoterol is substantially lower than that of denopamine or T-0509, reflecting its partial agonist character and lower receptor-reserve dependence [2].

cAMP signalling Cardiomyocyte potency Atrial contractility

Optimal Research Deployment Scenarios for 1-(2,4-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol


In Vitro Cardiomyocyte β1-AR Partial Agonism Without β2 Cross-Activation

When screening for β1-AR-mediated inotropic or chronotropic responses in primary cardiomyocyte cultures or isolated atrial/ventricular preparations, xamoterol (EC₅₀ 80 nM for cAMP; EC₅₀ 4.67 nM for atrial contraction [1]) provides selective β1 stimulation without the confounding β2-mediated relaxation and metabolic effects observed with prenalterol [2]. This is particularly valuable in tissues co-expressing β2-ARs, such as human atrial trabeculae or guinea-pig ventricular strips.

In Vivo Canine or Rodent Heart Failure Models Requiring Titratable β1 Stimulation

In beagle dogs (ED₅₀ 3.2 µg/kg) and spontaneously failing rat hearts (ED₅₀ 6 µg/kg), xamoterol produces a heart-rate increase that is fully antagonised by betaxolol but not by ICI 118,551 [1]. Its extended elimination half-life (7.7 h IV, ~16 h oral [3]) permits once-daily dosing in chronic heart failure protocols, reducing handling stress and experimental variability compared to short-half-life alternatives such as prenalterol (~2 h [4]).

Receptor Desensitisation and β1-AR Trafficking Studies Using a Low-Efficacy Ligand

Because xamoterol exhibits only 28–48% of the maximal chronotropic and inotropic response of isoprenaline [5], it is well-suited for β1-AR desensitisation, internalisation, and resensitisation assays where full agonists would cause rapid receptor downregulation. Its defined binding selectivity (18-fold β1-preferring in feline ventricle; 30-fold in human ventricle [6]) offers a clean pharmacological window for labelling and competition-binding protocols.

Standard Reference Compound for β1-Selective Partial Agonist Profiling in Drug Discovery

Xamoterol serves as an established reference standard for characterising novel β1-AR ligands. Its well-documented pA₂ values (β1: 7.4–7.8; β2: 5.2–6.2 [7]), intrinsic activity parameters across multiple species and tissue types [8][9], and clinically validated translational profile make it a benchmark comparator in screening cascades for next-generation β1 modulators.

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